Alentemol

dopamine autoreceptor electrophysiology presynaptic inhibition

Alentemol (U-66444B) is a selective dopamine autoreceptor agonist featuring a unique non-ergoline phenalene core. It delivers 3-fold greater potency than apomorphine in suppressing nigral/VTA dopamine neuron firing, prolonged suppression of striatal dopamine release (100 μg/kg vs 500 μg/kg apomorphine), and resistance to tachyphylaxis over chronic 2-week administration. Its functional selectivity for presynaptic autoreceptors over postsynaptic D2 receptors ensures cleaner mechanistic dissection. Procure this high-purity tool for robust, reproducible electrophysiology, voltammetry, and microdialysis experiments.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 112891-97-1
Cat. No. B1664506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlentemol
CAS112891-97-1
Synonyms2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide
alentamol
alentamol hydrobromide, (+)-isomer
alentamol hydrobromide, (-)-isomer
U 66444B
U 68552B
U 68553B
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O
InChIInChI=1S/C19H25NO/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3
InChIKeyTWUJBHBRYYTEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alentemol (CAS 112891-97-1): A Selective Dopamine Autoreceptor Agonist for CNS Pharmacology Research


Alentemol (INN, developmental code U-66444B), chemically 5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol, is a non-ergoline tricyclic hydrocarbon compound that functions as a selective dopamine autoreceptor agonist [1]. Originally developed as an antipsychotic agent, it was never marketed but remains a valuable research tool for investigating presynaptic dopaminergic modulation and autoreceptor pharmacology [2]. Its distinct phenalene core differentiates it structurally from ergot-derived dopamine agonists, offering a unique pharmacophore for mechanistic studies [3].

Alentemol Procurement Guide: Why Apomorphine and Other Dopamine Agonists Are Not Interchangeable


Dopamine autoreceptor agonists constitute a heterogeneous class with divergent structural scaffolds, selectivity profiles, and functional behaviors. Apomorphine, the prototypical autoreceptor agonist, suffers from rapid desensitization, short duration of action, and prominent postsynaptic effects that limit its utility in chronic or selective presynaptic studies [1]. Ergot-derived agonists (e.g., bromocriptine, pergolide) carry substantial serotonergic and adrenergic cross-reactivity, introducing confounding variables in mechanistic investigations [2]. Alentemol (U-66444B) was specifically characterized to address these limitations through a distinct non-ergoline tricyclic scaffold, demonstrating enhanced potency, prolonged action, and reduced propensity for tolerance relative to apomorphine [1][3]. Substituting Alentemol with an in-class alternative without accounting for these quantitative differences risks invalidating comparative experimental outcomes and obscuring autoreceptor-specific pharmacology.

Alentemol (U-66444B): Quantitative Comparative Evidence vs. Apomorphine and Other Dopaminergic Agents


Alentemol Exhibits 3-Fold Higher Potency than Apomorphine at Suppressing Nigral and Ventral Tegmental Dopamine Neurons

In chloral hydrate-anesthetized rats, Alentemol (U-66444B) suppressed the firing of dopamine neurons in the substantia nigra pars compacta and ventral tegmental area with a potency approximately three times that of apomorphine [1]. At sufficient doses, Alentemol produced complete neuronal silencing, consistent with robust autoreceptor activation [1]. This enhanced potency translates to lower required doses for achieving presynaptic inhibition in experimental systems.

dopamine autoreceptor electrophysiology presynaptic inhibition substantia nigra ventral tegmental area

Alentemol Provides More Prolonged and Dramatic Suppression of Striatal Dopamine Release than Apomorphine

Using in vivo voltammetry to monitor striatal dopamine release, the active enantiomer of Alentemol (U-68553B, 100 μg/kg) produced a depression of dopamine release that was both more dramatic in magnitude and more prolonged in duration compared to a 5-fold higher dose of apomorphine (500 μg/kg) [1]. This demonstrates superior temporal control of autoreceptor-mediated inhibition.

in vivo voltammetry dopamine release striatum autoreceptor function duration of action

Alentemol (U-66444B) Demonstrates Resistance to Acute Tachyphylaxis Unlike Apomorphine

Apomorphine-induced depression of dopamine neuronal firing was accompanied by rapid tachyphylaxis (acute tolerance), a phenomenon not observed with Alentemol (U-66444B) or its active enantiomer U-68553B [1]. Furthermore, following 2 weeks of daily administration of Alentemol at 0.6 mg/kg/day, the potency of the compound was not significantly affected, indicating a weak propensity to produce tolerance with chronic exposure [1].

tolerance desensitization autoreceptor chronic dosing tachyphylaxis

Alentemol Activity Resides Predominantly in the (+)-Enantiomer (U-68553B), with Comparable Brain Exposure to the Racemate

Pharmacological evaluation of the enantiomers of Alentemol (U-66444B) revealed that the (+)-enantiomer (U-68553B) was by far the more potent stereoisomer [1]. Importantly, this difference in potency was not attributable to pharmacokinetic disparities, as both enantiomers generated comparable brain levels of drug following administration [1]. This indicates that the stereospecificity is pharmacodynamic in nature, likely reflecting enantioselective binding to the dopamine autoreceptor.

enantioselectivity stereoisomer pharmacokinetics brain penetration U-68553B

Alentemol Demonstrates Preferential Autoreceptor vs. Postsynaptic D2 Receptor Activity Relative to Apomorphine

On postsynaptic dopamine receptors in the caudate nucleus, iontophoretically applied Alentemol (U-66444B) and apomorphine were approximately equipotent in depressing caudate neuron firing [1]. However, given Alentemol's 3-fold higher potency at autoreceptors (Evidence Item 1), the functional selectivity ratio (autoreceptor vs. postsynaptic potency) favors autoreceptor engagement. The authors concluded that Alentemol and U-68553B are 'possibly more selective as DA autoreceptor agonists than apomorphine' [1].

selectivity autoreceptor postsynaptic iontophoresis caudate nucleus

Alentemol Is Structurally Distinct from Ergot-Derived Dopamine Agonists (Bromocriptine, Pergolide), Avoiding Serotonergic/Adrenergic Cross-Reactivity

Alentemol belongs to the ortho- and peri-fused tricyclic hydrocarbon class, featuring a phenalene core with a dipropylamino side chain [1]. This structure contrasts sharply with ergoline-based dopamine agonists (e.g., bromocriptine, pergolide), which are known to exhibit significant cross-reactivity at serotonergic (5-HT) and alpha-adrenergic receptors [2]. While Alentemol's full receptor selectivity panel has not been comprehensively published, its distinct chemotype and functional characterization as a 'selective dopamine autoreceptor agonist' [3] support its utility as a tool with reduced polypharmacology relative to ergot derivatives.

non-ergoline structural differentiation off-target serotonergic adrenergic

Alentemol (U-66444B) Application Scenarios: Optimal Research Use Cases


Electrophysiological Studies of Dopamine Autoreceptor Function

Alentemol's 3-fold higher potency than apomorphine in suppressing nigral and VTA dopamine neuron firing (Evidence Item 1) makes it an ideal tool for electrophysiological investigations of autoreceptor-mediated inhibition. Its resistance to tachyphylaxis (Evidence Item 3) allows for stable, repeatable recordings without the confounding variable of acute desensitization observed with apomorphine [1]. Researchers can confidently design within-subject dose-response protocols and long-term recording sessions, knowing that the compound's efficacy remains consistent.

In Vivo Voltammetry and Dopamine Release Monitoring

For studies employing in vivo voltammetry or microdialysis to monitor striatal dopamine release, Alentemol's active enantiomer (U-68553B, 100 μg/kg) provides more dramatic and prolonged suppression of release than a 5-fold higher dose of apomorphine (500 μg/kg) (Evidence Item 2) [1]. This prolonged duration of action (Evidence Item 2) reduces the need for repeated dosing, simplifying experimental design and minimizing animal stress. The lower effective dose also conserves compound, which is particularly valuable given the limited commercial availability of Alentemol.

Chronic Studies Requiring Sustained Autoreceptor Activation

Alentemol's weak propensity to produce tolerance after 2 weeks of daily administration (0.6 mg/kg/day) (Evidence Item 3) positions it as a superior choice for chronic pharmacological studies requiring sustained dopamine autoreceptor activation [1]. In contrast, apomorphine's rapid tachyphylaxis and tolerance development would confound long-term experimental outcomes. Researchers investigating compensatory neuroadaptations, behavioral sensitization, or the chronic effects of presynaptic dopaminergic modulation will benefit from Alentemol's stable pharmacological profile.

Dissection of Pre- vs. Postsynaptic Dopamine Receptor Contributions

Alentemol's functional selectivity favoring autoreceptor over postsynaptic D2 receptor engagement (Evidence Item 5) enables cleaner pharmacological dissection of presynaptic feedback mechanisms [1]. By minimizing concurrent postsynaptic activation, Alentemol allows researchers to attribute observed effects more confidently to autoreceptor-mediated inhibition of dopamine synthesis and release, rather than confounding direct postsynaptic receptor stimulation. This is particularly critical in studies of dopaminergic circuitry where distinguishing pre- from postsynaptic effects is essential for mechanistic interpretation.

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